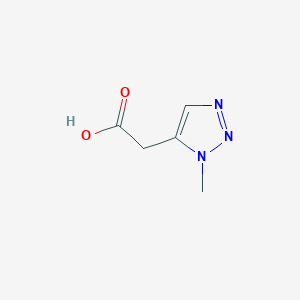

2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-methyltriazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(2-5(9)10)3-6-7-8/h3H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNNCUHGAIAQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of azidoacetamides with β-ketoesters and acetylacetone. This method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from readily available reagents under metal-free conditions . Another method involves the 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes, which is a widely used approach for synthesizing triazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives, including 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid. Research has shown that compounds containing triazole rings can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, such as modulating signaling pathways involved in tumor growth. For instance, triazole derivatives have demonstrated the ability to block the HER2 signaling pathway, which is crucial in certain breast cancers .

Antimicrobial Properties

Triazole-containing compounds are known for their antimicrobial activities. The presence of the triazole ring enhances the interaction with biological targets, leading to effective inhibition of bacterial and fungal growth. This makes this compound a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that triazole derivatives may also exhibit neuroprotective effects by inhibiting acetylcholinesterase activity. This inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease . The ability of these compounds to cross the blood-brain barrier further supports their use in neurological applications.

Agricultural Applications

Fungicides and Pesticides

The structural characteristics of triazoles make them suitable for use as fungicides and pesticides. Compounds like this compound can be developed into agricultural chemicals that protect crops from fungal infections while minimizing environmental impact due to their selective action against specific pathogens .

Material Science Applications

Polymer Chemistry

Triazole derivatives have been explored in polymer chemistry for their potential to enhance material properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength due to the strong intermolecular interactions facilitated by the triazole moiety .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological targets, which can modulate their activity. This property makes triazole derivatives effective as enzyme inhibitors, receptor agonists, and antagonists .

Comparison with Similar Compounds

Methyl vs. Phenyl Substituents

- 2-(1-Phenyl-1H-1,2,3-triazol-5-yl)acetic Acid Structure: A phenyl group replaces the methyl substituent at the triazole’s 1-position. Properties: Higher molecular weight (203.20 g/mol vs. 141.13 g/mol) and increased lipophilicity compared to the methyl analog. This substitution may enhance π-π stacking interactions in biological targets but reduce aqueous solubility .

- 2-(4-Ethoxycarbonyl-5-methyl-1H-1,2,3-triazol-1-yl)acetic Acid Monohydrate Structure: Contains an ethoxycarbonyl group at the 4-position and a methyl group at the 5-position. Properties: The ester group introduces polarity differences, likely reducing acidity (pKa) compared to the carboxylic acid derivative. Crystallographic studies confirm its stable monohydrate form, highlighting solid-state packing influenced by hydrogen bonding .

Positional Isomerism in Triazole Derivatives

- 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetic Acid

- Structure : A 1,2,4-triazole isomer with a methyl group at the 3-position.

- Properties : The altered ring structure (1,2,4-triazole vs. 1,2,3-triazole) affects electronic distribution and hydrogen-bonding patterns. This compound’s synthesis involves cyclization strategies distinct from click chemistry routes used for 1,2,3-triazoles .

Functional Group Variations

Carboxylic Acid vs. Amide Derivatives

N-Substituted Acetamide Analogs (e.g., Compound 9a)

Ethyl 2-Oxoacetate Derivatives (e.g., Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate)

Heterocycle Modifications: Triazoles vs. Tetrazoles

- [(1-Methyl-1H-tetrazol-5-yl)thio]acetic Acid (CAS 55862-52-7)

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is a compound that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Synthesis of this compound

The synthesis of this triazole derivative typically involves the reaction of appropriate azides and alkynes under copper-catalyzed conditions, a method known for its efficiency and selectivity. The triazole ring formation is crucial as it contributes to the compound's biological activity. Various methods have been reported to achieve high yields and purity of this compound, emphasizing the importance of optimizing reaction conditions for practical applications in pharmaceutical development .

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess antibacterial and antifungal activities. The mechanism often involves interference with microbial cell wall synthesis or function, leading to cell death .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| Similar Triazole Derivative | Escherichia coli | 10 µg/mL |

| Similar Triazole Derivative | Candida albicans | 20 µg/mL |

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The underlying mechanisms include induction of apoptosis and inhibition of tumor cell proliferation. For example, one study reported that a related triazole compound exhibited an IC50 value of approximately 5 µM against breast cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 5 |

| Similar Triazole Derivative | HeLa (Cervical Cancer) | 7 |

| Similar Triazole Derivative | A549 (Lung Cancer) | 6 |

The biological activity of triazole compounds can be attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many triazoles act as enzyme inhibitors. For instance, they may inhibit key enzymes involved in DNA replication or metabolic pathways critical for cancer cell survival.

- Antioxidant Activity : Some studies have reported that triazoles exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects .

Case Studies

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of various triazole derivatives against resistant strains of bacteria. The results indicated that compounds with a similar structure to this compound demonstrated significant activity against Pseudomonas aeruginosa, with a MIC value lower than many conventional antibiotics.

Case Study 2: Anticancer Screening

In another investigation focused on anticancer properties, researchers synthesized a series of triazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The findings revealed that certain modifications to the triazole structure enhanced potency significantly.

Q & A

Q. What are the common synthetic routes for 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid?

- Methodological Answer : The compound is typically synthesized via cyclization or alkylation strategies. For example:

- Cyclization : Reacting 2-azidoacetic acid with ethyl acetylacetate under controlled conditions yields triazole derivatives. Post-synthesis, purification involves recrystallization from ethanol or aqueous solutions .

- Alkylation : N-alkylation of 3-methyl-1H-1,2,4-triazole with bromoacetate derivatives can produce the target compound. However, selectivity for the N-1 isomer may require chromatographic purification .

Key steps include temperature control (e.g., heating to 50°C for cyclization ), solvent selection (DMF or THF ), and post-reaction workup (e.g., acidification to precipitate products ).

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Structural validation employs:

- X-ray crystallography : Determines crystal packing and hydrogen-bonding networks (e.g., O–H⋯N and O–H⋯O interactions in layered structures ).

- Spectroscopy : IR confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies substituent environments (e.g., methyl group signals at δ ~3.0 ppm) .

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N/O percentages .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : While direct stability data for this compound is limited, best practices for triazole derivatives include:

- Storage in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation.

- Avoidance of prolonged exposure to moisture or light, which may degrade the acetic acid moiety .

Advanced Research Questions

Q. How can N-alkylation selectivity issues be addressed during synthesis?

- Methodological Answer :

- Solvent/base screening : Polar aprotic solvents (e.g., DMF) and weak bases (e.g., K₂CO₃) favor N-1 alkylation over N-2 isomer formation. For example, Fox et al. demonstrated minimal selectivity variation across bases, necessitating chromatography for isolation .

- Computational modeling : Transition-state calculations predict regioselectivity, guiding experimental optimization .

Q. What computational methods aid in reaction optimization and bioactivity prediction?

- Methodological Answer :

- Reaction path searches : Quantum chemical calculations (e.g., DFT) model intermediates and transition states to identify low-energy pathways .

- Molecular docking : Predicts binding interactions with biological targets (e.g., enzyme active sites) using software like AutoDock. For example, triazole-acetamide derivatives showed docking poses consistent with antimicrobial activity .

Q. How to resolve discrepancies between theoretical and experimental analytical data?

- Methodological Answer :

- Recrystallization : Purify the compound using solvents like toluene or ethanol to remove impurities affecting elemental analysis .

- Supplementary techniques : Combine HPLC (e.g., reverse-phase C18 columns ) with mass spectrometry to confirm molecular weight and purity.

Q. What in vitro assays evaluate the compound’s bioactivity?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution tests (MIC determination) against Gram-positive/negative bacteria .

- Antioxidant assays : DPPH radical scavenging or FRAP assays quantify redox activity .

- DNA damage studies : Comet assays on human lymphocytes assess genotoxicity .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data suggesting impurities?

- Methodological Answer :

- Multi-technique validation : Cross-reference NMR/IR with X-ray crystallography for definitive structural confirmation .

- Batch comparison : Analyze multiple synthetic batches via HPLC to rule out process-related impurities .

Q. Why do different synthetic routes yield varying yields?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.